molecular formula C10H7F3N2 B1600454 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazole CAS No. 207797-05-5

1-(4-(Trifluoromethyl)phenyl)-1H-pyrazole

Cat. No. B1600454
CAS RN: 207797-05-5
M. Wt: 212.17 g/mol
InChI Key: JBIQISUWMZRLBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of a ω-TA derived from Vitreoscilla stercoraria DSM 513 (VsTA) which was applied to reduce 4′-(trifluoromethyl)acetophenone (TAP) to (S)-1-[4-(trifluoromethyl)phenyl]ethylamine ((S)-TPE), a pharmaceutical intermediate of chiral amine .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis in Medicinal Chemistry : Pyrazoles, including variants like 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazole, are synthesized for applications in agrochemical and medicinal chemistry. They serve as pesticides, anti-inflammatory medications, and antitumor drugs. The synthesis of such pyrazoles involves acid-catalyzed reactions, yielding compounds with potential medicinal properties (Lam et al., 2022).

  • Antimicrobial Properties : New series of pyrazole derivatives demonstrate broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These are synthesized via specific chemical reactions, such as the Vilsmeier–Haack formylation, indicating their potential in antimicrobial drug development (Bhat et al., 2016).

Catalytic and Chemical Applications

  • Catalyzed Cross-Coupling Reactions : Pyrazole derivatives, like this compound, are used in Pd-catalyzed cross-coupling reactions. These reactions are crucial in synthesizing various functionalized pyrazole compounds, highlighting their role in complex chemical syntheses (Arbačiauskienė et al., 2009).

Biological and Antimicrobial Activity

  • Antibacterial Activity : Certain pyrazole analogues, including this compound derivatives, exhibit antibacterial properties against various bacterial strains. This positions them as candidates for developing new antimicrobial agents (Leelakumar et al., 2022).

  • Synthesis for Biologically Active Compounds : Derivatives of this compound serve as intermediates in synthesizing biologically active compounds, particularly in cancer therapy. These derivatives are used in molecular targeted anticancer drugs, showcasing their significance in medicinal chemistry (Liu et al., 2017).

Material Science and Photophysics

  • Phosphorescence in Iridium Complexes : Pyrazole derivatives are incorporated into heteroleptic Ir(III) metal complexes to attain efficient, room-temperature blue phosphorescence. This application is significant in material science, particularly in the development of phosphorescent materials (Yang et al., 2005).

  • Solid Emitters and Fluorescence Switching : Pyrazole compounds are used to develop organic crystalline solids with efficient deep-blue fluorescence. These materials offer insights into fluorescence mechanisms and have applications in fluorescence "ON/OFF" switching, important in optoelectronics and sensor technologies (Tang et al., 2016).

properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)8-2-4-9(5-3-8)15-7-1-6-14-15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIQISUWMZRLBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459076
Record name 1-(4-(TRIFLUOROMETHYL)PHENYL)-1H-PYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

207797-05-5
Record name 1-(4-(TRIFLUOROMETHYL)PHENYL)-1H-PYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following General Procedure A (140° C., 24 hours), 1H-pyrazole (102 mg, 1.5 mmol) is coupled with 1-chloro-4-(trifluoromethyl)benzene (134 μL, 1.0 mmol). The crude brown oil is purified by flash chromatography on silica gel (eluent: dichloromethane/hexanes=50/50) to provide 80 mg (38% isolated yield) of the desired product as a white solid.
Quantity
102 mg
Type
reactant
Reaction Step One
Quantity
134 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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